CNS Sedative Liability: Neohesperidin Shows Negligible ERK1/2 Suppression vs. Hesperidin's Marked Reduction
In a direct head-to-head intraperitoneal administration study in mice, hesperidin produced a marked reduction in phosphorylated ERK1/2 (pERK1/2) across cortex, cerebellum, and hippocampus — a signaling correlate of sedative efficacy. In contrast, neohesperidin did not markedly affect ERK1/2 activity in either the cortex or the cerebellum [1]. This establishes neohesperidin as the structurally analogous yet functionally CNS-sparing flavanone, critical for applications where sedation or CNS depression constitutes a procurement exclusion criterion.
| Evidence Dimension | CNS ERK1/2 phosphorylation suppression (sedation biomarker) |
|---|---|
| Target Compound Data | Negligible decrease in pERK1/2 in cortex and cerebellum |
| Comparator Or Baseline | Hesperidin: Marked reduction in pERK1/2 in cerebral cortex, cerebellum, and hippocampus |
| Quantified Difference | Qualitative binary outcome: marked reduction (hesperidin) vs. negligible effect (neohesperidin); low sedative action of neohesperidin correlates with negligible pERK1/2 decrease |
| Conditions | Intraperitoneal administration in mice; pERK1/2 measured via Western blot from cortex, cerebellum, and hippocampus |
Why This Matters
For procurement in CNS-related research or sedative-screening programs, neohesperidin provides the flavanone scaffold without the sedative liability that makes hesperidin unsuitable, enabling cleaner interpretation of non-CNS pharmacological endpoints.
- [1] Martínez, M. C., Fernandez, S. P., Loscalzo, L. M., Wasowski, C., Paladini, A. C., Marder, M., Medina, J. H., & Viola, H. (2009). Hesperidin, a flavonoid glycoside with sedative effect, decreases brain pERK1/2 levels in mice. Pharmacology Biochemistry and Behavior, 92(2), 291–296. View Source
